molecular formula C15H10N2O5 B3133052 (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 38270-16-5

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3133052
CAS No.: 38270-16-5
M. Wt: 298.25 g/mol
InChI Key: LCASUCZQFAYAPF-RUDMXATFSA-N
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Description

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in pharmaceutical and medicinal chemistry research. This compound belongs to a class of molecules known for a broad spectrum of investigated biological activities, largely attributed to its alpha, beta-unsaturated ketone core, which can act as a Michael acceptor and interact with various biological targets . Chalcones with nitrophenyl substituents, similar to this compound, are frequently explored as key scaffolds in the development of new therapeutic agents . Research on analogous nitrophenyl chalcones has demonstrated their potential as building blocks for more complex molecules and their investigation in various bioactivity studies . For instance, structurally related chalcones have been synthesized and studied for their interactions with neurological targets, such as the serotonergic system (5-HT receptors) . The molecular structure of chalcone derivatives often contributes to planarity and specific crystal packing, facilitated by intermolecular interactions such as C–H···O hydrogen bonds, which can be relevant for materials science research . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its potential in their specific applications, including as a synthetic intermediate or a candidate for bioactivity screening.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-15(12-5-7-13(8-6-12)16(19)20)9-4-11-2-1-3-14(10-11)17(21)22/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCASUCZQFAYAPF-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38270-16-5
Record name 3,4'-DINITROCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve stirring the reactants in an ethanol or methanol solution at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of chalcones, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding anilines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and modulation of signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : The 3-nitro group in the target compound enhances electron deficiency compared to methoxy or methyl substituents, increasing reactivity in charge-transfer interactions .
  • Substituent position : The 3-nitro group on Ring A induces greater torsional strain compared to para-substituted analogs, affecting molecular planarity and packing efficiency .
  • Heterocyclic substitutions : Replacing phenyl with furyl (as in ) introduces heteroatom-mediated conjugation, altering UV-Vis absorption spectra .

Physicochemical Properties

Hyperpolarizability and Nonlinear Optical (NLO) Activity

The compound exhibits a first hyperpolarizability (c(3)) of 369.294 × 10²² m² V⁻² , 1.33× higher than (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and 185× higher than halogenated analogs . This is attributed to the synergistic electron-withdrawing effects of dual nitro groups, enhancing intramolecular charge transfer.

Thermal Stability

Melting points of analogs vary significantly:

  • Target compound: Not explicitly reported, but analogs with dual nitro groups typically exhibit melting points >200°C due to strong dipole interactions.
  • (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: MP = 128–130°C .
  • Thiazole hybrids (e.g., (2E)-1-[2-(ethylamino)-4-methylthiazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-one): MP = 153–236°C .

Antibacterial Activity

Chalcones with dual nitro groups show moderate-to-strong antibacterial activity. For example:

  • The target compound’s analog, (2E)-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, inhibits Staphylococcus aureus at MIC = 8 µg/mL .
  • Methoxy-substituted analogs (e.g., ) exhibit reduced activity due to decreased electrophilicity .

Antifungal Activity

  • (2E)-1-(4’-Aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (MIC = 0.07 µg/mL against Trichophyton rubrum) outperforms the target compound, highlighting the role of amino groups in enhancing antifungal potency .

Enzyme Inhibition

  • The target compound’s chlorinated analog, (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is a potent MAO-B inhibitor (Kᵢ = 0.11 µM) .
  • Thiazole-chalcone hybrids () show DNA gyrase B inhibition (IC₅₀ = 7.31–7.36), suggesting nitro groups enhance target binding .

Biological Activity

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, antiproliferative, and other pharmacological effects based on current research findings.

  • Molecular Formula : C16H13N2O3
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 57026-80-9

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chalcones, including this compound. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis20
Pseudomonas aeruginosa25

These results indicate that the compound is particularly effective against Staphylococcus aureus , a common pathogen responsible for various infections.

Antiproliferative Activity

Chalcones have also been investigated for their antiproliferative effects on cancer cell lines. A study demonstrated that this compound exhibits cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231.

Cytotoxicity Assay Results

The cytotoxic effects were evaluated using the MTT assay, and the results are presented in Table 2.

Cell LineIC50 (µM)
MCF-712.5
MDA-MB-23115.0

The IC50 values indicate that the compound has a significant potential to inhibit cell proliferation in these cancer cell lines, suggesting its utility in cancer therapy.

The mechanism of action of this compound appears to involve the induction of apoptosis and disruption of tubulin dynamics, leading to cell cycle arrest. This is consistent with findings from related chalcone studies that emphasize the importance of structural features in modulating biological activity.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds in clinical settings:

  • Study on Antibacterial Efficacy : A comparative analysis showed that compounds with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts, supporting the hypothesis that electron-withdrawing groups improve bioactivity.
  • Cancer Treatment Trials : Clinical trials involving chalcone derivatives have indicated promising results in reducing tumor size and enhancing patient survival rates when combined with conventional chemotherapy agents.

Q & A

Q. What is the most reliable synthetic route for (2E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation under alkaline conditions. A typical protocol involves reacting 4-nitroacetophenone with 3-nitrobenzaldehyde in ethanol using NaOH as a base. The reaction proceeds at room temperature for 12–24 hours, followed by acidification to precipitate the product. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Key Reaction Conditions Table :

ComponentQuantitySolventBaseTimeYield
4-Nitroacetophenone1.0 eqEthanolNaOH24 h~75%
3-Nitrobenzaldehyde1.2 eqEthanolNaOH24 h~75%

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed?

The E-configuration is verified using:

  • ¹H NMR : The coupling constant (J) between the α and β protons is typically >16 Hz, indicative of trans geometry.
  • X-ray crystallography : Single-crystal analysis reveals bond lengths (C=O: ~1.22 Å, C=C: ~1.33 Å) and dihedral angles consistent with the E-isomer .

Q. What spectroscopic methods are used for structural characterization?

  • FT-IR : Strong absorption at ~1650–1680 cm⁻¹ (C=O stretch) and ~1520–1560 cm⁻¹ (NO₂ asymmetric stretch) .
  • ¹H/¹³C NMR : Key signals include δ 7.5–8.5 ppm (aromatic protons) and δ 190–200 ppm (ketone carbon) .
  • Mass spectrometry (MS) : Molecular ion peak [M⁺] at m/z 313 (C₁₅H₁₀N₂O₅⁺) .

Q. How can solubility challenges be addressed during experimentation?

The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DMSO or DMF. For kinetic studies, pre-dissolve in DMSO and dilute with aqueous buffers. Use sonication or gentle heating (~40°C) to enhance dissolution .

Advanced Research Questions

Q. How do computational methods (DFT) support structural and electronic analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Frontier molecular orbitals : HOMO-LUMO energy gaps (~3.5–4.0 eV) correlate with UV-Vis absorption maxima (~350–400 nm).
  • Electrostatic potential maps : Highlight electron-deficient nitro groups and electron-rich aromatic regions, guiding reactivity studies .

DFT vs. Experimental Data Comparison Table :

ParameterDFT CalculationExperimental (XRD)
C=O bond length1.23 Å1.22 Å
C=C bond length1.34 Å1.33 Å
Dihedral angle179.8°180°

Q. What mechanisms explain the regioselectivity of nitro group substitution?

The meta and para nitro orientations are dictated by:

  • Electronic effects : Nitro groups direct incoming electrophiles via resonance withdrawal.
  • Steric hindrance : Bulky substituents at the 4-position favor meta substitution in the second aromatic ring. Kinetic studies with isotopic labeling (¹⁵N) can validate intermediates .

Q. How to resolve contradictions in reported spectroscopic data?

Discrepancies in NMR/IR peaks may arise from solvent polarity, impurities, or tautomerism. Mitigation strategies:

  • Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental data with computational predictions (DFT-IR/NMR) .

Q. What methods assess nonlinear optical (NLO) properties?

  • Z-scan technique : Measures third-order susceptibility (χ³) using a Nd:YAG laser (532 nm).
  • Hyperpolarizability (β) : Calculated via DFT, with values >50 × 10⁻³⁰ esu suggesting NLO potential .

Q. How is antimicrobial activity evaluated?

  • Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC determination : Serial dilution (1–256 µg/mL) in Mueller-Hinton broth. Nitro groups enhance activity due to redox cycling and ROS generation .

Q. What strategies modify the nitro groups for derivative synthesis?

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂.
  • Nucleophilic substitution : Replace nitro groups with thiols or amines under basic conditions .

Q. How to evaluate photostability under UV exposure?

  • UV-Vis kinetics : Monitor absorbance decay at λ_max (~350 nm) over 24 hours under controlled UV light.
  • HPLC analysis : Detect degradation products (e.g., nitroso or phenolic derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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